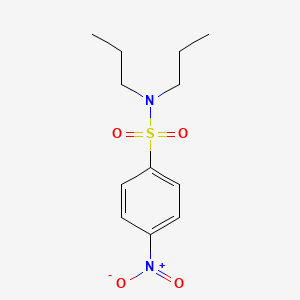

4-nitro-N,N-dipropylbenzenesulfonamide

Description

4-Nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a nitro (-NO₂) group at the para position of the benzene ring and dipropylamine substituents on the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, enzymatic inhibitory, and material science applications. The nitro group enhances electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

4-nitro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJOMNWSFGPGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283200 | |

| Record name | 4-nitro-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-83-5 | |

| Record name | 4-Nitro-N,N-dipropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N,N-dipropylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089840835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of N,N-dipropylbenzenesulfonamide. The nitration process introduces a nitro group (-NO2) into the benzene ring. This reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-Nitro-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Nitro-N,N-dipropylbenzenesulfonamide is widely used as a reagent in organic synthesis. It serves as a building block for the development of more complex molecules. Its sulfonamide group facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into target molecules.

Table 1: Summary of Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce functional groups to aromatic systems |

| Building Block | Serves as a precursor for synthesizing complex organic compounds |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that sulfonamide derivatives can exhibit antibacterial and antifungal activities. Studies have shown that modifications to the sulfonamide group can enhance the efficacy against resistant bacterial strains.

Case Study: Antibacterial Activity

A study explored the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated that certain modifications led to improved activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Biochemical Applications

In biochemistry, this compound is utilized in studies involving enzyme inhibition and protein interactions. The compound's ability to form hydrogen bonds makes it a suitable candidate for investigating interactions with biological macromolecules.

Table 2: Biochemical Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Investigated as an inhibitor of specific enzymes |

| Protein Interaction Studies | Used to study binding affinities and interaction mechanisms |

Mechanism of Action

The mechanism of action of 4-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Structural and Physical Properties of Sulfonamide Derivatives

Key Observations :

- Melting Points : The methyl derivative (148–151°C) has a defined melting point, while nitro analogs (e.g., 4-nitro-N-phenylbenzenesulfonamide) may exhibit higher melting points due to increased polarity, though data is absent .

- Spectral Signatures: Nitro-containing sulfonamides show distinct IR absorption bands for NO₂ (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹), differentiating them from methyl or amino derivatives .

Commercial and Industrial Relevance

- 4-Nitro-N-phenylbenzenesulfonamide: Marketed under multiple names (e.g., N-nosylaniline), this compound is commercially available, suggesting established applications in organic synthesis or pharmaceuticals .

- Supplier Diversity : Derivatives like 4-methyl-N,N-dipropylbenzenesulfonamide are listed across vendors (e.g., ChemDiv, Toronto Research Chemicals), indicating industrial demand .

Biological Activity

4-Nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a nitro group at the para position of the benzene ring and two propyl groups attached to the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may bind covalently to DNA or proteins, resulting in cytotoxic effects .

Key Mechanisms Include:

- Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), contributing to its anti-inflammatory properties .

- Antimicrobial Activity: Nitro compounds are known for their antimicrobial effects, often requiring metabolic activation to exert toxicity against pathogens .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are effective against various microorganisms through mechanisms such as DNA damage and inhibition of essential enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 32 µg/mL |

2. Anti-Inflammatory Activity

The compound has been studied for its potential in reducing inflammation. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Examples of Anti-Inflammatory Effects:

- Inhibition of COX-2 activity.

- Reduction in levels of TNF-α and IL-6 in vitro.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells via oxidative stress mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted benzenesulfonamides, including this compound:

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, revealing its effectiveness against resistant strains of bacteria . -

Anti-Inflammatory Mechanisms:

Research demonstrated that compounds with nitro groups could modulate inflammatory responses by inhibiting iNOS and COX-2 enzymes, highlighting their potential therapeutic applications in inflammatory diseases. -

Anticancer Potential:

Investigations into the anticancer activity indicated that the compound could induce apoptosis in certain cancer cell lines, warranting further exploration into its mechanisms and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.